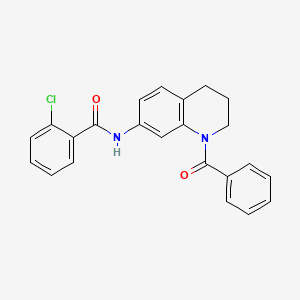
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide, also known as N-benzoyl-THQ-cyclopentylpropanamide, is an important compound found in the development of drugs and pharmaceuticals. It is a synthetic compound that can be used as an intermediate in the synthesis of a variety of drugs, including analgesics, anti-inflammatory agents, and anti-cancer agents. This compound has been studied extensively in the laboratory and has been found to have a variety of applications in the medical field.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been studied extensively in the laboratory and has been found to have a variety of applications in the medical field. It has been found to have anti-inflammatory, anti-cancer, and analgesic properties. It has been used in the development of drugs for the treatment of cancer, arthritis, and other inflammatory diseases. It has also been used in the development of drugs for the treatment of pain, including opioids and non-steroidal anti-inflammatory drugs.
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase enzymes. These enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and other physiological processes. By inhibiting cyclooxygenase enzymes, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide can reduce the production of prostaglandins and thus reduce inflammation and pain.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as to have anti-cancer effects. It has also been found to reduce the production of prostaglandins, which can lead to a decrease in inflammation and pain. Additionally, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has been found to have antioxidant and anti-oxidant effects, which can help protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has several advantages for laboratory experiments. It is relatively easy to synthesize and can be used in a variety of solvents. Additionally, it is relatively stable and can be stored for long periods of time. However, there are some limitations to its use in laboratory experiments. It is not soluble in water, and its solubility in other solvents is limited. Additionally, its low solubility can make it difficult to measure accurately in laboratory experiments.
Zukünftige Richtungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide has a variety of potential future applications in the medical field. It could be used in the development of new drugs for the treatment of cancer, arthritis, and other inflammatory diseases. It could also be used in the development of drugs for the treatment of pain, including non-steroidal anti-inflammatory drugs and opioids. Additionally, it could be used in the development of drugs for the treatment of other conditions, such as Alzheimer’s disease, Parkinson’s disease, and depression. Finally, it could be used in the development of drugs for the treatment of other conditions, such as obesity, diabetes, and cardiovascular diseases.
Synthesemethoden
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide can be synthesized via a multi-step process. The first step involves the reaction of benzoyl chloride and 3-cyclopentylpropanamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide. The second step involves the reaction of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamideQ-cyclopentylpropanamide with a reducing agent, such as sodium borohydride, to form the desired product. This reaction can be carried out in a variety of solvents, including water, methanol, and ethanol.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-13-14-22-20(17-21)11-6-16-26(22)24(28)19-9-2-1-3-10-19/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZDZTXHJQAOPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














